molecular formula C11H15N3O4 B2566303 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1251685-47-8

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2566303
CAS No.: 1251685-47-8
M. Wt: 253.258
InChI Key: ALWUULKMTZTFIB-UHFFFAOYSA-N
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Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound that features a cyclopropyl group, a hydroxymethyl group, and an isoxazole ring. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and avoids the use of toxic solvents like chloroform. Additionally, metal-free synthetic routes are preferred due to their eco-friendly nature and lower costs .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The avoidance of metal catalysts and toxic solvents would also be prioritized to ensure environmental sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-4-8(14-18-7)13-10(17)9(16)12-5-11(6-15)2-3-11/h4,15H,2-3,5-6H2,1H3,(H,12,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWUULKMTZTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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